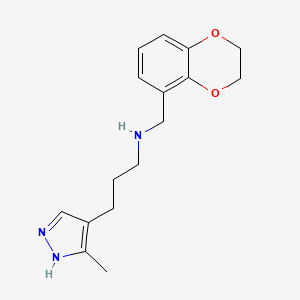![molecular formula C14H19NO5S B7576684 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid, also known as OSEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. OSEB is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In inflammation, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to induce cell cycle arrest and apoptosis, while in inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to have antimicrobial activity against several bacterial strains, indicating its potential as an antibiotic.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is its versatility, as it has been shown to have a wide range of biochemical and physiological effects. Additionally, its synthesis method is efficient and reliable, with high yields of pure 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid being obtained. However, one limitation of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid. One area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of tumor cells and induce apoptosis. Additionally, further research is needed to fully understand its mechanism of action and potential applications in inflammation and infectious diseases. Finally, there is potential for the development of new derivatives of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid involves the reaction of 4-carboxybenzaldehyde with 2-(oxolan-2-yl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with chlorosulfonic acid and ammonia to yield 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid. This synthesis method has been shown to be efficient and reliable, with high yields of pure 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid being obtained.
Scientific Research Applications
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and infectious diseases. In cancer research, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for cancer treatment. In studies on inflammation, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Additionally, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to have antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-[2-(oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c16-14(17)12-5-3-11(4-6-12)10-21(18,19)15-8-7-13-2-1-9-20-13/h3-6,13,15H,1-2,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVLVOUPIWYLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCNS(=O)(=O)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B7576601.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)

![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)



![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)
![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)

